



How to accurately determine the endpoint in a dichromate titration.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chromic acid (H2Cr2O7),rubidium salt (1:2)	
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Technical Support Center: Dichromate Titration

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately determining the endpoint of dichromate titrations.

Frequently Asked Questions (FAQs)

Q1: Why is an indicator required for a dichromate titration?

A1: Unlike potassium permanganate, potassium dichromate cannot act as its own indicator.[1] [2] The orange color of the dichromate ion $(Cr_2O_7^{2-})$ is not intense enough to provide a distinct color change at the endpoint, especially in the presence of the green chromium(III) ion (Cr^{3+}) which is formed during the reaction.[3] Therefore, a redox indicator is necessary to signal the completion of the reaction.[1][4]

Q2: What are the common indicators used for dichromate titrations and what is their color change?

A2: The most common indicators for the titration of Fe²⁺ with K₂Cr₂O₇ are diphenylamine, diphenylbenzidine, and sodium or barium diphenylamine sulfonate.[5][6] For all these indicators, the color change at the endpoint is typically from green to a sharp and persistent violet or purple.[5][7]







Q3: What is the role of phosphoric acid in the dichromate titration of ferrous ions?

A3: Phosphoric acid (H₃PO₄) is added to lower the electrode potential of the Fe³⁺/Fe²⁺ system. [4][5] It achieves this by forming a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration.[4] This makes the endpoint sharper and more distinct.[4]

Q4: Can the endpoint of a dichromate titration be determined without a chemical indicator?

A4: Yes, the endpoint can be determined instrumentally using potentiometric titration.[8][9] This method involves measuring the change in potential of an indicator electrode (like a platinum electrode) as the titrant is added.[8][10] The endpoint is identified as the point of the most rapid change in potential, which can be determined from a graph of potential versus titrant volume.[9] [11]

Q5: Is it possible for potassium dichromate to act as a self-indicator?

A5: While some sources suggest that the color change from the orange dichromate ion to the green chromium(III) ion can serve as an indicator, this is generally not reliable for accurate endpoint determination.[2][12] The color change is not sharp enough for precise work, and the presence of other colored ions in the solution can interfere.[3] Therefore, the use of a separate redox indicator is strongly recommended.[4][5]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Faint or indistinct endpoint color change	1. Insufficient indicator added.2. Indicator has degraded.3. Absence of phosphoric acid.	1. Ensure the correct amount of indicator is added (typically 5-8 drops of a standard solution).[6][7]2. Use a freshly prepared indicator solution.3. Add the recommended volume of 85% phosphoric acid to the analyte solution before titration.[5][6]
Endpoint color appears too early or fades	1. Presence of oxidizing impurities in the reagents or water.2. Incomplete reduction of Fe ³⁺ to Fe ²⁺ before titration (if applicable).3. Indicator was added too early and oxidized. [13]	1. Use high-purity reagents and deionized water.2. Ensure complete reduction of any ferric ions in the sample to ferrous ions before starting the titration.[14]3. In some procedures, it is recommended to add the indicator just before the titration begins.[13]
Inconsistent or non-reproducible titration results	1. Air bubbles trapped in the burette tip.[15][16]2. Inconsistent reading of the burette (parallax error).[17]3. Temperature fluctuations during the experiment.[15] [16]4. Improper mixing of the solution.[17]	1. Before starting, ensure the burette tip is free of air bubbles by running some titrant through it.[15][16]2. Always read the meniscus at eye level to avoid parallax error.[17]3. Allow all solutions to reach thermal equilibrium before starting and avoid performing titrations in direct sunlight or near heat sources.[16]4. Swirl the flask consistently throughout the titration to ensure thorough mixing.[17]
No endpoint is observed	The concentration of the titrant is too low or the analyte	1. Check the concentrations of your standard solutions.2.



is too dilute.2. An incorrect indicator was used.3. The solution is not sufficiently acidic.

Verify that you are using a suitable redox indicator for dichromate titrations, such as diphenylamine sulfonate.[4]3. The reaction requires an acidic medium; ensure the proper amount of sulfuric acid has been added.[3][7]

Data Presentation

Table 1: Common Indicators for Dichromate Titration of Fe2+

Indicator	Oxidized Color	Reduced Color	Standard Potential (V)
Sodium Diphenylamine Sulfonate	Violet	Colorless/Green	~0.78 V[5]
Diphenylamine	Violet	Colorless/Green	~0.78 V[5][6]
Diphenylbenzidine	Violet	Colorless/Green	~0.78 V[6]

Experimental Protocols

Protocol 1: Titration of Ferrous (Fe²⁺) Ions with Potassium Dichromate using an Internal Indicator

Objective: To determine the concentration of a ferrous ion solution using a standardized potassium dichromate solution.

Materials:

- Standard potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)
- Ferrous ammonium sulfate (Mohr's salt) or other Fe²⁺ solution of unknown concentration



- Dilute sulfuric acid (H₂SO₄)
- 85% Phosphoric acid (H₃PO₄)
- Sodium diphenylamine sulfonate indicator solution

Procedure:

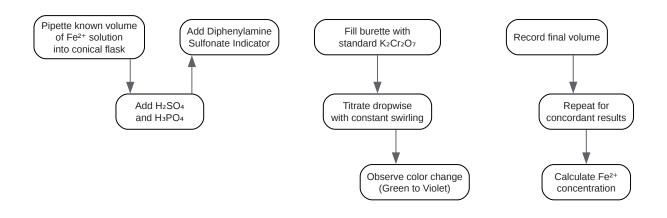
- Preparation of the Analyte:
 - Pipette a known volume (e.g., 25.00 mL) of the ferrous ion solution into a clean conical flask.
 - Add approximately 30 mL of dilute sulfuric acid and 7 mL of 85% phosphoric acid.[5][6]
 - Add 5-8 drops of sodium diphenylamine sulfonate indicator.
- Titration:
 - Fill a clean burette with the standard potassium dichromate solution and record the initial volume to the nearest 0.01 mL.
 - Titrate the ferrous ion solution with the potassium dichromate solution. The initial green color of the solution will gradually deepen.
 - As the endpoint approaches, add the titrant drop by drop, swirling the flask continuously.
 - The endpoint is reached when the solution color changes sharply from green to a persistent violet-blue.[18]
- Recording and Calculation:
 - Record the final burette volume.
 - Repeat the titration at least two more times to ensure concordant results (volumes should agree within 0.20 mL).[7]



• Calculate the concentration of the ferrous ion solution using the stoichiometry of the reaction: $Cr_2O_7^{2-} + 6Fe^{2+} + 14H^+ \rightarrow 2Cr^{3+} + 6Fe^{3+} + 7H_2O[7]$

Visualizations

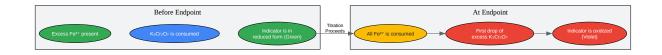
Diagram 1: Dichromate Titration Workflow



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Caption: Workflow for a standard dichromate titration of ferrous ions.

Diagram 2: Endpoint Detection Logic



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Caption: Chemical logic for visual endpoint detection in dichromate titration.



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- To cite this document: BenchChem. [How to accurately determine the endpoint in a dichromate titration.]. BenchChem, [2025]. [Online PDF]. Available at:



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